3-Hexanone
Overview
Description
3-Hexanone is a compound that is a part of various synthetic pathways and has been studied in different contexts. While the provided papers do not directly discuss 3-hexanone, they do mention compounds with similar structures or functionalities, which can be related to the understanding of 3-hexanone in a broader sense.
Synthesis Analysis
The synthesis of compounds related to 3-hexanone involves multi-step reactions and the use of different starting materials. For instance, the synthesis of 3-hexahelicenol, which shares a similar hexane backbone, is achieved through a [2+2+2] cycloisomerization of a substituted triyne . Another synthesis method for 1-azabicyclo[3.1.0]hexane-3-ene derivatives, which also contains a hexane-like structure, is described as a three-component reaction involving aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water . These methods highlight the versatility and eco-friendliness of synthesizing complex molecules from simpler ones.
Molecular Structure Analysis
The molecular structure of compounds related to 3-hexanone can be quite complex. For example, hexakis(4-carbamoylphenyl)benzene exhibits different types of three-dimensional hydrogen-bonded networks, which are influenced by the solvent used during crystallization . The structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provide insights into the importance of hydrogen bonding and how it affects the physical properties of the compounds .
Chemical Reactions Analysis
The reactivity of molecules similar to 3-hexanone has been explored in various studies. The photochemical reaction of a cyclohexa-2,5-dienone derivative leads to the formation of a bicyclo[3,1,0]hexan-3-one, providing evidence for a zwitterion intermediate . Additionally, the oxidation mechanism of 4-hydroxy-3-hexanone by NO3 radicals has been investigated, revealing the most dominant pathway and subsequent degradation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of molecules related to 3-hexanone are diverse. The solvent-induced polymorphism of hexakis(4-carbamoylphenyl)benzene demonstrates how crystallization conditions can lead to different network morphologies with varying porosities . The electrochemical properties of a hexakis(tetrathiafulvalene) derivative, which could be considered an analog to 3-hexanone in terms of its hexane core, show the formation of radical cation species upon oxidation .
Relevant Case Studies
Case studies involving the synthesis and analysis of compounds related to 3-hexanone provide valuable insights. The enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone, a compound with a similar structure to 3-hexanone, was achieved using Sharpless asymmetric dihydroxylation and Shi's asymmetric epoxidation, highlighting the importance of stereochemistry in synthesis . Another study describes the synthesis of 2-hydroxy-5-methyl-3-hexanone by oxidation of a silyl enol ether, which is a key flavor component of eucalyptus honeys .
Scientific Research Applications
Decomposition and Environmental Impacts
- Hexane Decomposition : 3-Hexanone is a notable product in the decomposition of n-hexane, particularly in dielectric barrier discharge (DBD) reactors. These reactors are effective in adsorbing liquid particles, including 3-hexanone, thus reducing particle emission and potentially impacting air quality (Qi Jin et al., 2016).
Catalytic Reactions
- Catalytic Upgrading to Transportation Fuels : 3-Hexanone is involved in the catalytic upgrading of mono-functional oxygenated compounds derived from polyols, which is an important process in the production of transportation fuels (E. Kunkes et al., 2009).
Fire and Explosion Properties
- Safety Measures in Handling : Understanding the fire and explosion properties of 3-hexanone is crucial for its safe handling, especially in industrial settings. Studies have been conducted on its explosion limits, flash points, and auto-ignition temperatures (Dong-Myeong Ha, 2013).
Atmospheric Chemistry
- Oxidation Mechanisms : Research on the oxidation mechanism of 4-hydroxy-3-hexanone initiated by NO3 radicals provides insights into atmospheric chemical processes, especially during nighttime. Such studies are significant for understanding the atmospheric lifetime and impact of similar compounds (Ning Zhang et al., 2019).
Industrial Applications
- Formation in Plasma Reactions : Studies on the formation of 3-hexanone in plasma reactors, which are used for the functionalization of hydrocarbons, highlight its industrial relevance. Such processes are important for the production of higher value functionalized organic products (R. Wandell et al., 2014).
Synthesis and Chemical Reactions
- Synthesis of Pheromone Components : 3-Hexanone plays a role in the synthesis of aggregation pheromone components of cerambycid species, a process that holds significance in the study of insect behavior and pest control (Viviana Heguaburu et al., 2017).
Safety And Hazards
3-Hexanone is a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause drowsiness or dizziness, and is suspected of damaging fertility . It can cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
hexan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCHFHIRKBAQGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021608 | |
Record name | 3-Hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley], Liquid | |
Record name | 3-Hexanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8244 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 3-Hexanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
123.00 to 124.00 °C. @ 760.00 mm Hg | |
Record name | 3-Hexanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
14.7 mg/mL, slightly soluble in water; soluble in acetone; soluble in alcohol and ether in all proportions | |
Record name | 3-Hexanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-Hexanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/409/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.812-0.818 | |
Record name | 3-Hexanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/409/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
13.9 [mmHg] | |
Record name | 3-Hexanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8244 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Hexanone | |
CAS RN |
589-38-8, 63072-44-6 | |
Record name | 3-Hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Hexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanone, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063072446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexanone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HEXANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P601A79G79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-Hexanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-55.5 °C | |
Record name | 3-Hexanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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